Regulatory Designation and Method Validation: H-180/29 as the Only EP/USP-Recognized Impurity B
H-180/29 is the sole compound recognized by multiple major pharmacopoeias (EP, USP) as an official impurity (Omeprazole Impurity B) for both Omeprazole and Esomeprazole [1]. This contrasts with other structurally similar impurities, such as Rabeprazole Impurity B, which is specific only to Rabeprazole formulations [2]. This broad regulatory recognition across two high-volume APIs (Omeprazole and Esomeprazole) provides a singular advantage for cross-application analytical method development, a flexibility not shared by other impurity standards .
| Evidence Dimension | Pharmacopoeial Recognition and Scope |
|---|---|
| Target Compound Data | Recognized as Omeprazole EP Impurity B, Esomeprazole EP Impurity B, and USP Desmethoxy Omeprazole [1]. |
| Comparator Or Baseline | Rabeprazole EP Impurity B (different CAS) is recognized only for Rabeprazole [2]. |
| Quantified Difference | Regulatory scope covers 2 major APIs (Omeprazole, Esomeprazole) versus 1 API for the comparator. |
| Conditions | Pharmaceutical analytical chemistry per EP and USP monographs. |
Why This Matters
Procurement of this single standard supports analytical method development for multiple commercial drug products, reducing inventory complexity and cost.
- [1] ChemWhat. Omeprazole EP Impurity B CAS#: 110374-16-8. View Source
- [2] Elmasry MS, et al. MethodsX. 2024 Mar 28;12:102670. doi: 10.1016/j.mex.2024.102670. View Source
